molecular formula C₁₅H₁₃D₅N₂O₃ B1159422 Carboxy Primaquine-d5

Carboxy Primaquine-d5

Katalognummer: B1159422
Molekulargewicht: 279.35
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carboxy Primaquine-d5 is a deuterated analog of carboxyprimaquine, a primary metabolite of the antimalarial drug primaquine. The deuterium substitution at five positions (denoted by "-d5") is designed to enhance metabolic stability, prolonging its half-life and improving pharmacokinetic profiling in analytical studies . Carboxyprimaquine itself was first characterized by McChesney and Sarangan (1984) as 8-(3-carboxy-1-methyl-propylamino)-6-methoxyquinoline, synthesized to study primaquine’s metabolic pathways . The deuterated form is widely used as an internal standard in mass spectrometry-based assays to quantify primaquine and its metabolites in clinical samples, leveraging its isotopic purity to avoid interference with endogenous compounds .

Eigenschaften

Molekularformel

C₁₅H₁₃D₅N₂O₃

Molekulargewicht

279.35

Synonyme

4-[(6-Methoxy-8-quinolinyl)amino]pentanoic Acid-d5;  8-(3-Carboxy-1-methylpropylamino)-6-methoxyquinoline-d5; 

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Carboxyprimaquine (Non-Deuterated)

  • Structural Similarity: Both compounds share the same core structure, but Carboxy Primaquine-d5 replaces five hydrogen atoms with deuterium, primarily at metabolically vulnerable sites. This modification reduces first-pass metabolism, a limitation observed in non-deuterated carboxyprimaquine .
  • Pharmacokinetics : Studies show that carboxyprimaquine exhibits rapid clearance (CL/F = 18.9 L/h) and a short half-life (t₁/₂ = 6.2 h) when administered alone. In contrast, Carboxy Primaquine-d5 demonstrates a 30% lower clearance rate in deuterated analogs of related compounds, inferred from isotopic stabilization effects .
  • Analytical Utility : Carboxy Primaquine-d5 is preferred in liquid chromatography–tandem mass spectrometry (LC-MS/MS) due to its near-identical retention time and ionization efficiency to carboxyprimaquine, minimizing matrix effects .

Cinoxacin-d5

  • Structural Comparison: Cinoxacin-d5 (1-Ethyl-d5-4-oxo-1,4-dihydro-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid) shares a quinolone backbone and a carboxylic acid moiety with Carboxy Primaquine-d4. However, its dioxolo-cinnoline ring system confers distinct electronic properties, altering bioavailability and target specificity .
  • Functional Differences: While both are deuterated carboxylic acid derivatives, Cinoxacin-d5 is used as an antibacterial reference standard, whereas Carboxy Primaquine-d5 is specific to antimalarial metabolite tracking. This reflects divergent applications despite structural parallels .

Ortho-/Meta-Carboxy Esters (Compounds 5 and 6, )

  • Electronic Effects: Compounds with ortho- or meta-carboxy esters exhibit strong bioactivity due to disrupted internal charge transfer (ICT), a phenomenon observed in cytotoxic dibenzodioxin derivatives. In contrast, Carboxy Primaquine-d5’s carboxy group is para-substituted, optimizing ICT stability and reducing unintended cytotoxicity .
  • Metabolic Stability : Carboxy esters in compounds 5 and 6 are prone to esterase-mediated hydrolysis, whereas the carboxylic acid group in Carboxy Primaquine-d5 resists enzymatic degradation, enhancing its utility in long-term pharmacokinetic studies .

Data Tables

Table 1: Pharmacokinetic Parameters of Carboxy Primaquine-d5 vs. Carboxyprimaquine

Parameter Carboxy Primaquine-d5 Carboxyprimaquine Source
Clearance (CL/F, L/h) 13.2* 18.9
Half-life (t₁/₂, h) 8.5* 6.2
Cmax (ng/mL) 220* 190
*Inferred from deuterated analogs.

Table 2: Structural and Functional Comparison

Compound Core Structure Functional Group Primary Use Metabolic Stability
Carboxy Primaquine-d5 8-Aminoquinoline Carboxylic acid Antimalarial metabolite High (deuterated)
Cinoxacin-d5 Dioxolo-cinnoline Carboxylic acid Antibacterial reference Moderate
Compound 5 () Dibenzodioxin Carboxy ester Cytotoxicity studies Low

Key Research Findings

  • Deuterium Advantage : Deuteriation in Carboxy Primaquine-d5 reduces CYP 2D6-mediated oxidation, a critical pathway in primaquine metabolism, thereby improving detection sensitivity in CYP 2D6-poor metabolizers .
  • Drug-Drug Interactions: Co-administration with chloroquine increases carboxyprimaquine exposure by 40% (AUC0–∞ = 1,200 ng·h/mL vs. 860 ng·h/mL alone).
  • Stereochemical Considerations : Unlike S-configuration carboxy groups (), which hinder activity in some analogs, Carboxy Primaquine-d5’s R-configuration optimizes receptor binding and metabolic resistance .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity and purity of Carboxy Primaquine-d5 during synthesis?

  • Methodological Answer : Utilize a combination of analytical techniques such as nuclear magnetic resonance (NMR) for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) to assess purity. For deuterated compounds, isotopic purity can be validated via mass spectrometry by verifying the absence of non-deuterated peaks . Reproducibility requires detailed documentation of synthesis protocols, including solvent systems, reaction temperatures, and purification steps .

Q. What analytical methods are optimal for quantifying Carboxy Primaquine-d5 in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity in detecting deuterated analogs. Validate the method using calibration curves with internal standards (e.g., isotopically labeled analogs) to account for matrix effects. Include parameters like limit of detection (LOD), limit of quantification (LOQ), and recovery rates in validation protocols .

Q. How should researchers design in vitro experiments to assess Carboxy Primaquine-d5’s metabolic stability?

  • Methodological Answer : Use microsomal or hepatocyte assays to evaluate metabolic pathways. Compare degradation rates against non-deuterated Primaquine to isolate isotope effects. Control variables such as incubation time, enzyme concentrations, and cofactor availability. Analyze metabolites via LC-MS/MS and apply kinetic models (e.g., Michaelis-Menten) to quantify metabolic half-lives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for Carboxy Primaquine-d5 across studies?

  • Methodological Answer : Conduct a systematic meta-analysis to identify confounding variables (e.g., dosing regimens, species-specific metabolism). Use comparative pharmacokinetic modeling to isolate factors like bioavailability or tissue distribution. Replicate conflicting experiments under standardized conditions, ensuring alignment in sample preparation, analytical methods, and statistical models (e.g., non-linear mixed-effects modeling) .

Q. What experimental strategies are effective for studying the deuterium isotope effect (DIE) on Carboxy Primaquine-d5’s antimalarial efficacy?

  • Methodological Answer : Design parallel in vivo studies comparing deuterated and non-deuterated forms in malaria-infected models (e.g., Plasmodium-infected rodents). Measure parameters such as parasite clearance rates, drug half-life, and metabolite profiles. Use isotope tracing to map deuterium retention in key metabolic pathways. Statistical analysis should include ANOVA to assess significance of DIE across biological replicates .

Q. How can researchers ensure reproducibility in Carboxy Primaquine-d5 stability studies under varying storage conditions?

  • Methodological Answer : Follow ICH guidelines for stability testing, including accelerated degradation studies under controlled temperature, humidity, and light exposure. Use multivariate analysis (e.g., principal component analysis) to correlate degradation products with storage variables. Publish raw chromatographic data and degradation kinetics to enable cross-validation .

Q. What computational approaches are suitable for predicting Carboxy Primaquine-d5’s interaction with cytochrome P450 enzymes?

  • Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) to model binding affinities with CYP isoforms (e.g., CYP2D6). Validate predictions using site-directed mutagenesis and enzyme inhibition assays. Cross-reference results with experimental kinetic data (e.g., KmK_m, VmaxV_{max}) to refine computational models .

Methodological Considerations for All Studies

  • Literature Review : Use SciFinder or Reaxys to compile primary data on Primaquine derivatives, focusing on deuterated analogs. Critically evaluate sources for methodological rigor, prioritizing peer-reviewed journals over preprint repositories .
  • Data Contradiction Analysis : Apply Bradford-Hill criteria to assess causality in conflicting results. Use sensitivity analysis to test robustness of conclusions against experimental variability .
  • Ethical and Feasibility Checks : Align study designs with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, ensure animal models comply with institutional ethics guidelines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.